![molecular formula C12H19N B2841822 (2,3,4,5,6-Pentamethylphenyl)methanamine CAS No. 70735-41-0](/img/structure/B2841822.png)
(2,3,4,5,6-Pentamethylphenyl)methanamine
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Description
“(2,3,4,5,6-Pentamethylphenyl)methanamine” is a chemical compound with the molecular formula C12H19N . It is also known as “(pentamethylphenyl)methanamine hydrochloride” with a CAS Number of 673435-38-6 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “(2,3,4,5,6-Pentamethylphenyl)methanamine” consists of 12 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The InChI Code for the compound is 1S/C12H19N.ClH/c1-7-8(2)10(4)12(6-13)11(5)9(7)3;/h6,13H2,1-5H3;1H .Physical And Chemical Properties Analysis
“(2,3,4,5,6-Pentamethylphenyl)methanamine” is a powder at room temperature . The compound has a molecular weight of 213.75 . Unfortunately, other specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results .Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
(2,3,4,5,6-pentamethylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h6,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSAJXRVVUDTKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CN)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3,4,5,6-Pentamethylphenyl)methanamine |
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